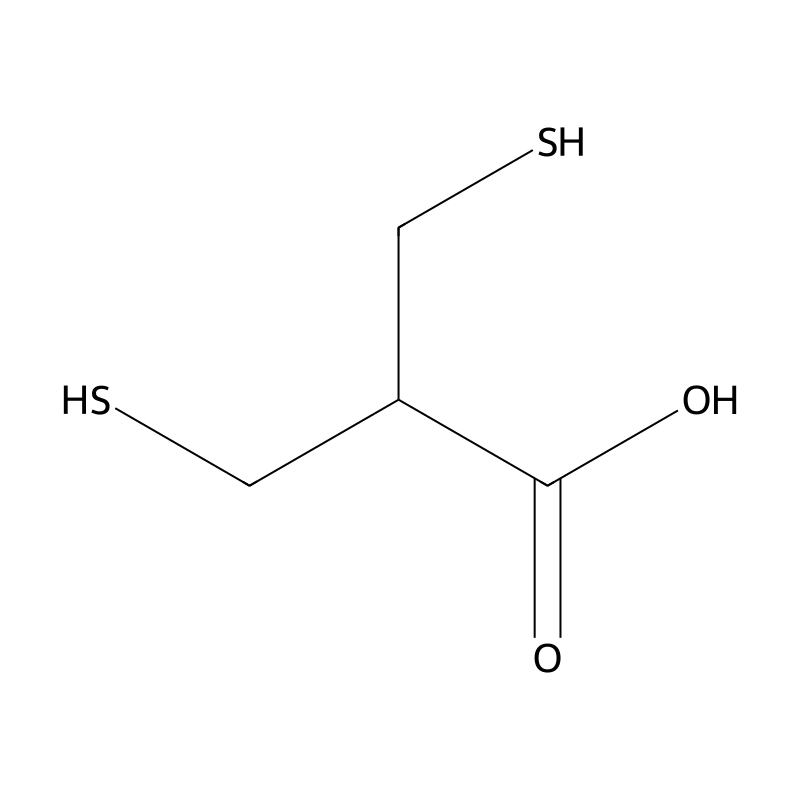3-Sulfanyl-2-(sulfanylmethyl)propanoic acid

Content Navigation
CAS Number
Product Name
IUPAC Name
Molecular Formula
Molecular Weight
InChI
InChI Key
SMILES
Synonyms
Canonical SMILES
3-Sulfanyl-2-(sulfanylmethyl)propanoic acid, also known as propanoic acid, 3-mercapto-2-(mercaptomethyl)-, is an organic compound with the molecular formula C₄H₈O₂S₂. It features two thiol groups (-SH), which contribute to its unique chemical properties and potential biological activities. The compound's structure includes a propanoic acid backbone with a sulfanyl group and a sulfanylmethyl substituent, making it a significant member of thiol-containing compounds.
- Nucleophilic Substitution Reactions: The thiol groups can act as nucleophiles, engaging in substitution reactions with electrophiles.
- Oxidation Reactions: Thiols can be oxidized to form disulfides, which may play a role in redox chemistry.
- Condensation Reactions: The carboxylic acid functional group can undergo condensation with alcohols or amines, forming esters or amides.
These reactions are essential for synthesizing derivatives and exploring the compound's potential applications in medicinal chemistry and materials science.
3-Sulfanyl-2-(sulfanylmethyl)propanoic acid exhibits various biological activities due to the presence of thiol groups. It has been studied for its potential antioxidant properties, which may help mitigate oxidative stress in biological systems. Additionally, compounds with similar structures have shown promise in pharmacological applications, including:
- Antihypertensive Effects: Some derivatives are investigated for their role as antihypertensive agents.
- Antimicrobial Activity: Thiol-containing compounds often exhibit antimicrobial properties, making them candidates for further research in this area.
The synthesis of 3-sulfanyl-2-(sulfanylmethyl)propanoic acid typically involves several methods:
- Thiolation Reactions: The introduction of thiol groups can be achieved through thiolation reactions involving mercaptans and appropriate alkyl halides or other electrophiles.
- Carboxylation Reactions: Starting from simpler carboxylic acids, the compound can be synthesized through carboxylation followed by thiolation.
- Multi-step Synthesis: More complex synthetic routes may involve multiple reaction steps to construct the desired structure while introducing functional groups at specific positions.
These methods highlight the versatility of synthetic approaches available for creating this compound and its derivatives.
3-Sulfanyl-2-(sulfanylmethyl)propanoic acid finds potential applications across various fields:
- Pharmaceuticals: Due to its biological activity, it may serve as a lead compound for developing new drugs targeting oxidative stress or hypertension.
- Agriculture: Compounds with similar structures have been explored for use as pesticides or growth regulators.
- Materials Science: Its unique chemical properties make it suitable for developing polymers or materials that require specific thiol functionalities.
Interaction studies involving 3-sulfanyl-2-(sulfanylmethyl)propanoic acid focus on its biochemical interactions with proteins and enzymes. These studies help elucidate its mechanism of action and potential therapeutic effects. For instance:
- Protein Binding Studies: Understanding how this compound interacts with various proteins can reveal its role in biological systems.
- Enzyme Inhibition Studies: Investigating whether it inhibits specific enzymes could provide insights into its pharmacological potential.
Such studies are crucial for advancing knowledge about the compound's efficacy and safety in therapeutic applications.
Several compounds share structural similarities with 3-sulfanyl-2-(sulfanylmethyl)propanoic acid. Here is a comparison highlighting their uniqueness:
The uniqueness of 3-sulfanyl-2-(sulfanylmethyl)propanoic acid lies in its dual thiol functionality combined with a propanoic acid backbone, which may offer distinct reactivity and biological properties compared to these similar compounds.








